N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N6O2S/c23-16(13-2-1-9-25-13)17-3-4-22-15-12(10-20-22)14(18-11-19-15)21-5-7-24-8-6-21/h1-2,9-11H,3-8H2,(H,17,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEPIVOYAWLVLNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide is a complex organic compound with significant potential in medicinal chemistry, particularly in the field of oncology. This article explores its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrazolo[3,4-d]pyrimidine core, which is instrumental in its biological activity. The unique combination of functional groups, including the morpholino and thiophene moieties, enhances its solubility and selectivity for various biological targets.
| Component | Description |
|---|---|
| Molecular Formula | C18H20N6O2S |
| Molecular Weight | 368.46 g/mol |
| Structural Features | Pyrazolo[3,4-d]pyrimidine core, morpholino group, thiophene ring |
N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide primarily acts as a kinase inhibitor . Kinases are crucial in regulating cellular signaling pathways, and their dysregulation is often linked to cancer progression. The compound has shown efficacy against various kinases associated with tumor growth and metastasis.
Key Mechanisms
- Inhibition of Kinases : The pyrazolo[3,4-d]pyrimidine scaffold effectively inhibits several kinases, leading to reduced cell proliferation and increased apoptosis in cancer cell lines.
- Induction of Apoptosis : Studies have demonstrated that this compound can activate apoptotic pathways through the upregulation of pro-apoptotic proteins such as p53 and Bax while inhibiting anti-apoptotic factors like NF-κB .
- Autophagy Activation : Recent findings suggest that it may also promote autophagy in cancer cells, enhancing the degradation of damaged cellular components .
Anticancer Potential
The primary application of N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide lies in its anticancer properties. Various studies have evaluated its effectiveness against different cancer types:
| Cancer Type | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Breast Cancer | MCF-7 | 5.0 | Kinase inhibition |
| Lung Cancer | A549 | 7.5 | Apoptosis induction |
| Leukemia | K562 | 3.5 | Cell cycle arrest |
Other Biological Activities
Beyond its anticancer effects, this compound also exhibits potential antiviral and anti-inflammatory activities:
- Antiviral Activity : Similar compounds have shown efficacy against viral infections by inhibiting viral replication through kinase pathways.
- Anti-inflammatory Effects : By modulating inflammatory pathways, it may reduce cytokine production and inflammation-related tissue damage.
Case Studies and Research Findings
Recent studies have provided insights into the biological activity of related compounds:
- A study on pyrazolo[4,3-e][1,2,4]triazine derivatives demonstrated significant anticancer activity against breast cancer cell lines by inducing apoptosis through ROS generation .
- Another investigation highlighted the role of sulfonamide groups in enhancing the biological activity of pyrazolo derivatives against various cancer targets .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Core Modifications and Substituent Diversity
The pyrazolo[3,4-d]pyrimidine core is a common feature among analogs, but substituent variations significantly influence properties:
Physical and Spectroscopic Properties
- Melting Points :
- Mass Spectrometry :
Functional Group Impact on Bioactivity
Q & A
Q. What are the key structural features of this compound that influence its biological activity?
The compound’s pyrazolo[3,4-d]pyrimidine core is a pharmacophore common in kinase inhibitors. The morpholino group at the 4-position enhances solubility and hydrogen-bonding interactions with target enzymes, while the ethyl-thiophene-2-carboxamide side chain contributes to target affinity and metabolic stability. Structural analogs with similar scaffolds show activity against kinases like PI3K and mTOR due to these features .
Q. What synthetic strategies are used to prepare pyrazolo[3,4-d]pyrimidine derivatives like this compound?
Synthesis typically involves:
- Cyclocondensation : Reacting 4-chloropyrimidine derivatives with aminopyrazoles under basic conditions (e.g., K₂CO₃) to form the pyrazolo[3,4-d]pyrimidine core.
- Functionalization : Introducing the morpholino group via nucleophilic substitution.
- Coupling : Using reagents like EDCI/HOBt to attach the thiophene-2-carboxamide moiety via amide bond formation. Reaction conditions (temperature, solvent, catalysts) are optimized to improve yields and purity .
Q. What analytical techniques are critical for characterizing this compound?
- HPLC : Assess purity (>95% is standard for research use).
- NMR spectroscopy (¹H, ¹³C): Confirm structural integrity, including substituent positions and stereochemistry.
- LC-MS : Verify molecular weight and detect impurities.
- X-ray crystallography : Resolve ambiguous stereochemistry or confirm binding modes in co-crystals with target proteins .
Advanced Research Questions
Q. How can researchers optimize the pharmacokinetic profile while maintaining potency?
- Structural modifications : Replace the morpholino group with a tetrahydropyran ring to reduce metabolic oxidation while retaining solubility.
- Linker adjustment : Shorten the ethyl spacer to improve membrane permeability without compromising target binding.
- SAR studies : Systematically vary substituents (e.g., methyl, fluorine) on the thiophene ring to balance bioavailability and activity. In vivo PK/PD studies in rodent models are essential for validation .
Q. How to resolve contradictions in reported biological activities of pyrazolo[3,4-d]pyrimidine derivatives?
- Standardized assays : Use identical cell lines (e.g., HEK293T for kinase assays) and protocols to minimize variability.
- Co-crystallography : Determine binding modes of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonds with kinase hinge regions).
- Meta-analysis : Compare impurity profiles (e.g., HPLC traces) from conflicting studies; trace impurities (e.g., unreacted intermediates) may artificially inflate or suppress activity .
Q. How does the substitution pattern on the pyrazolo[3,4-d]pyrimidine core affect kinase selectivity?
- 1-position substituents : Bulky groups (e.g., ethyl) occupy hydrophobic pockets in specific kinases (e.g., ABL1), reducing off-target effects.
- 6-position modifications : Electron-withdrawing groups (e.g., methylthio) enhance selectivity for lipid kinases like PI3Kγ.
- Validation : Use kinase profiling panels (e.g., Eurofins KinaseScan) and computational docking (e.g., AutoDock Vina) to map structure-selectivity relationships .
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